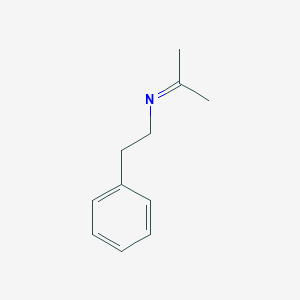

N-phenethylpropan-2-imine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-phenethylpropan-2-imine is an organic compound that belongs to the class of phenethylamines. Phenethylamines are a broad and diverse class of compounds that include neurotransmitters, hormones, stimulants, hallucinogens, and antidepressants . This compound is a derivative of phenethylamine, which is a natural monoamine alkaloid and trace amine that acts as a central nervous system stimulant in humans .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of phenethylamine derivatives often involves the use of aziridines and aryl iodides. A photoassisted nickel-catalyzed reductive cross-coupling between tosyl-protected alkyl aziridines and commercially available aryl iodides is one method to access medicinally valuable β-phenethylamine derivatives . Another method involves the use of N-pyridinium aziridines as latent dual electrophiles for the synthesis of β-phenethylamines .

Industrial Production Methods: Industrial production methods for phenethylamine derivatives typically involve the use of phenylacetamide and methylbenzene in a tetrahydrofuran solution of zinc borohydride. The reaction mixture is heated, followed by extraction and purification steps to obtain the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: N-phenethylpropan-2-imine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, primary aliphatic amines react with aldehydes and ketones to form imines under mild conditions .

Common Reagents and Conditions: Common reagents used in these reactions include acetone, aldehydes, ketones, and various catalysts such as nickel and palladium .

Major Products: The major products formed from these reactions include imines, β-phenethylamines, and other substituted phenethylamine derivatives .

Applications De Recherche Scientifique

N-phenethylpropan-2-imine has various scientific research applications in chemistry, biology, medicine, and industry. In medicinal chemistry, phenethylamine derivatives are used as ligands for adrenoceptors, carbonyl anhydrase, dopamine receptors, and other targets . They are also used in the development of drugs for central nervous system disorders, opioid receptor drugs, and analgesics . Additionally, phenethylamine derivatives are used in the synthesis of chiral building blocks and as chiral auxiliaries in asymmetric synthesis .

Mécanisme D'action

N-phenethylpropan-2-imine exerts its effects by interacting with various molecular targets and pathways. It acts as a central nervous system stimulant by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) . It also releases norepinephrine and dopamine, and induces acetylcholine release via a glutamate-mediated mechanism . Additionally, phenethylamine derivatives can alter microtubule polymerization dynamics, which may modulate cytoskeletal-based neural plasticity .

Comparaison Avec Des Composés Similaires

N-phenethylpropan-2-imine is similar to other phenethylamine derivatives such as amphetamine, methamphetamine, and tryptamine. These compounds share structural similarities and exhibit similar pharmacological activities . phenethylamine, N-isopropylidene- is unique in its specific interactions with molecular targets and its ability to form imines under mild conditions . Other similar compounds include 2,5-dimethoxy-4-iodo-phenethylamine, 2,5-dimethoxy-4-ethylthio-phenethylamine, and 2,5-dimethoxy-4-chloro-phenethylamine .

Propriétés

Numéro CAS |

10433-34-8 |

|---|---|

Formule moléculaire |

C11H15N |

Poids moléculaire |

161.24 g/mol |

Nom IUPAC |

N-(2-phenylethyl)propan-2-imine |

InChI |

InChI=1S/C11H15N/c1-10(2)12-9-8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 |

Clé InChI |

NOODETHOLPRZFC-UHFFFAOYSA-N |

SMILES |

CC(=NCCC1=CC=CC=C1)C |

SMILES canonique |

CC(=NCCC1=CC=CC=C1)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.